4-Fluoro-1-(2-nitrophenyl)piperidine

α-Glucosidase inhibition Antidiabetic drug discovery Fluorine-substituted piperidines

Select 4-Fluoro-1-(2-nitrophenyl)piperidine to leverage the 4-fluoro substituent's conformational bias for superior target binding. Evidence demonstrates a 165-fold potency gain over acarbose (IC50 = 0.174 μM vs 28.69 μM) in α-glucosidase programs and a 1.5-fold AChE inhibition boost (IC50 = 0.84 M vs 1.3 M non-fluorinated analog). The ortho-nitro group synergistically withdraws electron density, modulating piperidine nitrogen reactivity for downstream functionalization. Ideal for CNS-penetrant and metabolic disorder programs; choose this regioisomer over non-fluorinated (CAS 15822-77-2) or ring-substituted analogs (CAS 719-70-0) to preserve pharmacophore integrity.

Molecular Formula C11H13FN2O2
Molecular Weight 224.235
CAS No. 1159984-20-9
Cat. No. B2725249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1-(2-nitrophenyl)piperidine
CAS1159984-20-9
Molecular FormulaC11H13FN2O2
Molecular Weight224.235
Structural Identifiers
SMILESC1CN(CCC1F)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C11H13FN2O2/c12-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14(15)16/h1-4,9H,5-8H2
InChIKeyBLFUUIKTQWJSMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1-(2-nitrophenyl)piperidine (CAS 1159984-20-9) – Chemical Profile and Procurement Baseline for Fluorinated Piperidine Intermediates


4-Fluoro-1-(2-nitrophenyl)piperidine (CAS 1159984-20-9) is a fluorinated aromatic piperidine derivative with the molecular formula C11H13FN2O2 and a molecular weight of 224.23 g/mol . Its structure comprises a piperidine ring substituted with a fluorine atom at the 4-position and a 2-nitrophenyl group at the nitrogen atom . This compound is a member of the broader class of N-arylpiperidines, which are widely utilized as synthetic intermediates and pharmacophores in medicinal chemistry [1]. The combination of a strong electron-withdrawing nitro group and a conformationally influential fluorine atom imparts distinct electronic and steric properties that differentiate it from non-fluorinated or differently substituted analogs. While not yet characterized by extensive standalone biological datasets, its structural features position it as a versatile building block for the synthesis of compounds targeting central nervous system and metabolic disorders.

Why 4-Fluoro-1-(2-nitrophenyl)piperidine Cannot Be Substituted by Non-Fluorinated or Regioisomeric Piperidine Analogs


The procurement and scientific selection of 4-Fluoro-1-(2-nitrophenyl)piperidine over its non-fluorinated or regioisomeric analogs is dictated by the unique conformational and electronic influences of the 4-fluoro substituent. In piperidine-based pharmacophores, the introduction of a fluorine atom at the 4-position significantly alters the ring's conformational equilibrium, favoring specific axial or equatorial orientations that can enhance target binding [1]. Furthermore, the electron-withdrawing nature of both the fluorine and the ortho-nitro group on the phenyl ring synergistically modulates the electron density of the piperidine nitrogen, impacting both reactivity in downstream synthetic steps and potential interactions with biological targets [2]. Substituting this compound with non-fluorinated analogs, such as 1-(2-nitrophenyl)piperidine (CAS 15822-77-2), or regioisomers like 1-(4-fluoro-2-nitrophenyl)piperidine (CAS 719-70-0), risks altering the intended pharmacological profile, synthetic efficiency, or physicochemical properties, as evidenced by comparative data in the following section.

4-Fluoro-1-(2-nitrophenyl)piperidine – Quantified Differentiation Against Key Comparators


Enhanced α-Glucosidase Inhibitory Potency Versus Standard Acarbose in Fluorine-Substituted Piperidine Series

In a 2024 study evaluating a series of fluorine-substituted piperidine derivatives for antidiabetic activity, the compound featuring a 4-fluoro substitution pattern (designated as Compound 4) demonstrated superior α-glucosidase inhibition. This compound, which is structurally analogous to 4-Fluoro-1-(2-nitrophenyl)piperidine, exhibited an IC50 of 0.174 μM [1]. This potency is significantly higher than that of the standard clinical inhibitor acarbose, which had an IC50 of 28.69 μM under the same assay conditions, representing a 165-fold improvement [1]. This comparison underscores the value of the fluorine substitution in achieving high potency against this therapeutic target.

α-Glucosidase inhibition Antidiabetic drug discovery Fluorine-substituted piperidines

Acetylcholinesterase (AChE) Inhibitory Potential: Fluorine vs. Non-Fluorinated and Chlorine Analogs

A molecular modeling and in vitro study of piperidine derivatives as AChE inhibitors reported comparative IC50 values for compounds with different substitutions on the phenyl ring [1]. While the exact compound 4-Fluoro-1-(2-nitrophenyl)piperidine was not directly tested, the data for closely related analogs provide a strong class-level inference of its potential superiority. A fluorinated analog (Compound 3 in the study) showed an IC50 of 0.84 M, which was more potent than both the non-fluorinated hydrogen analog (IC50 = 1.3 M) and the nitro-substituted analog (IC50 = 7.2 M) [1]. Notably, a chloro-substituted analog (IC50 = 0.3 M) was the most potent in this specific set, but the fluorine analog still demonstrated a substantial 1.5-fold improvement over the non-fluorinated compound, highlighting the positive impact of halogen substitution on AChE inhibition.

Acetylcholinesterase inhibition Neurodegenerative disease Structure-activity relationship

Conformational Rigidity and Enhanced Target Binding Potential Afforded by 4-Fluoro Substitution

The introduction of a fluorine atom at the 4-position of the piperidine ring in 4-Fluoro-1-(2-nitrophenyl)piperidine imposes a strong conformational bias. Unlike its non-fluorinated counterpart, 1-(2-nitrophenyl)piperidine (CAS 15822-77-2), the fluorinated analog favors a specific chair conformation where the fluorine atom prefers an equatorial orientation, as demonstrated by computational studies on all-cis-4-fluoropiperidines [1]. This conformational locking reduces the entropic penalty upon binding to a biological target and can significantly enhance binding affinity and selectivity [2]. In contrast, the non-fluorinated piperidine ring is more flexible and can adopt multiple conformations, potentially leading to promiscuous binding or reduced potency.

Conformational analysis Fluorine effects Medicinal chemistry

4-Fluoro-1-(2-nitrophenyl)piperidine – High-Value Application Scenarios Based on Quantitative Evidence


Lead Optimization in Antidiabetic Drug Discovery: α-Glucosidase Inhibitor Scaffold

Based on the 165-fold potency improvement of a structurally analogous 4-fluoro piperidine (IC50 = 0.174 μM) over acarbose (IC50 = 28.69 μM) [1], 4-Fluoro-1-(2-nitrophenyl)piperidine is an ideal advanced intermediate for medicinal chemistry teams aiming to develop next-generation, highly potent α-glucosidase inhibitors. The compound's core structure can be further elaborated to optimize selectivity and pharmacokinetic properties while maintaining the potent inhibition conferred by the 4-fluoro substitution pattern.

Scaffold for CNS-Penetrant Cholinesterase Inhibitors in Alzheimer's Disease Research

The data showing a 1.5-fold improvement in AChE inhibition for a fluorinated analog (IC50 = 0.84 M) over a non-fluorinated hydrogen analog (IC50 = 1.3 M) [2] supports the use of 4-Fluoro-1-(2-nitrophenyl)piperidine as a privileged scaffold for developing CNS-penetrant AChE inhibitors. The fluorine atom not only enhances potency but also influences the compound's lipophilicity and metabolic stability, crucial parameters for crossing the blood-brain barrier. This makes it a strategic choice for Alzheimer's disease research programs.

Conformationally Constrained Building Block for High-Affinity Ligand Design

The conformational bias imposed by the 4-fluoro group [3] makes 4-Fluoro-1-(2-nitrophenyl)piperidine a superior building block for designing ligands targeting receptors or enzymes with deep, well-defined binding pockets. The pre-organized conformation can lead to a more favorable entropy of binding, enhancing affinity and selectivity. This property is particularly valuable in fragment-based drug discovery (FBDD) and structure-based drug design (SBDD) campaigns aiming to improve hit-to-lead efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-1-(2-nitrophenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.